Cas no 101477-55-8 (1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine)

Based on its structure, 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine is a complex organic molecule featuring a central piperazine ring substituted with two benzyl groups bearing fluorine atoms (at the para-position) and one benzyl group substituted with three methoxy groups (at positions 2,3,4). The specific substitution pattern allows for tailored steric and electronic properties around the piperazine moiety. This structural design potentially enables targeted interactions or functionalities within specific chemical environments where such precise substituent combinations are advantageous for select applications requiring modulated hydrophobicity or hydrogen bonding capabilities derived from the aromatic rings and methoxy groups.
1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine structure
101477-55-8 structure
Product Name:1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine
CAS No:101477-55-8
MF:C27H30F2N2O3
MW:468.535514354706
CID:62235
PubChem ID:3949
Update Time:2025-06-16

1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Lomerizine
    • Lomerizine hydrochloride
    • 1-[bis(4-fluorophenyl)methyl]-4-[2,3,4-trimethoxyphenylmethyl]
    • 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
    • 1-(Bis(p-fluorophenyl)-methyl)-4-(2,3,4-trimethoxybenzyl)piperazine
    • 1-[bis(4-fluorphenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazin
    • Lomerizine [INN]
    • Terranas
    • UNII-DEE37CY4VO
    • 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine
    • DEE37CY4VO
    • HMS2090A21
    • DL-244
    • AT37184
    • CHEBI:94682
    • NCGC00164543-04
    • HMS3264O04
    • FT-0631014
    • Lomerazine
    • Q6669453
    • DB14065
    • EN300-18414867
    • CHEMBL29188
    • 101477-55-8
    • AKOS015895327
    • AB00003587-11
    • AB00003587_12
    • SCHEMBL79390
    • 1-(2,3,4-trimethoxybenzyl)-4-(bis(4-fluorophenyl)methyl)piperazine
    • 1-[Bis-(4-fluoro-phenyl)-methyl]-4-(2,3,4-trimethoxy-benzyl)-piperazine(Lomerizine)
    • LOMERIZINE [WHO-DD]
    • JQSAYKKFZOSZGJ-UHFFFAOYSA-N
    • SR-01000763880
    • AB00003587_13
    • SR-01000763880-3
    • DTXSID6048387
    • AB00003587-09
    • A800395
    • CCG-213815
    • AB00003587-01
    • Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]-
    • iomerizine
    • Oprea1_445487
    • 1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine
    • 1-(Bis(p-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine
    • NCGC00164543-01
    • J-000408
    • Z164035568
    • BDBM50095765
    • NS00071599
    • 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine
    • LOMERIZINE [MI]
    • Inchi: 1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3
    • InChI Key: JQSAYKKFZOSZGJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(CC2C=CC(=C(C=2OC)OC)OC)CC1

Computed Properties

  • Exact Mass: 468.22200
  • Monoisotopic Mass: 468.22244915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 34.2Ų

Experimental Properties

  • Color/Form: Solid powder
  • PSA: 34.17000
  • LogP: 4.77360

1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Pricemore >>

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1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:101477-55-8)Lomerizine
Order Number:sfd18100
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:101477-55-8)Lomerizine in methanol
Order Number:LE16099
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:13
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1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine Related Literature

Additional information on 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine

1-Bis(4-Fluorophenyl)Methyl-4-(2,3,4-Trimethoxyphenyl)Methylpiperazine: An Overview of Its Structure, Properties, and Applications

1-Bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine (CAS No. 101477-55-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring substituted with two bis(4-fluorophenyl)methyl groups and a trimethoxyphenyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The bis(4-fluorophenyl)methyl groups are particularly noteworthy due to their ability to enhance the lipophilicity and bioavailability of the compound. Fluorine atoms are known for their electron-withdrawing properties, which can influence the compound's pharmacokinetic and pharmacodynamic profiles. The presence of these groups can also improve the compound's stability and reduce its susceptibility to metabolic degradation.

The trimethoxyphenyl group, on the other hand, adds complexity to the molecule by introducing multiple methoxy substituents. Methoxy groups are known to increase the hydrophobicity of a molecule and can modulate its interactions with biological targets. This group is often associated with enhanced binding affinity and selectivity, making it a valuable component in the design of potent and selective drugs.

Recent studies have explored the potential applications of 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine in various therapeutic areas. One notable area of research is its use as an antidepressant. The compound's ability to modulate serotonin and norepinephrine reuptake has been investigated in preclinical studies, showing promising results in animal models of depression. The unique combination of bis(4-fluorophenyl)methyl and trimethoxyphenyl groups may contribute to its antidepressant effects by enhancing neurotransmitter regulation and improving synaptic function.

In addition to its potential as an antidepressant, 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine has also been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK.

The structural diversity of 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine also makes it a valuable lead compound for drug discovery efforts. Researchers have used this molecule as a scaffold for the development of novel derivatives with enhanced pharmacological properties. For example, modifications to the piperazine ring or the substitution patterns on the phenyl rings have led to compounds with improved potency and selectivity for specific targets.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable safety profile. These findings provide a strong foundation for further clinical development.

In conclusion, 1-bis(4-fluorophenyl)methyl-4-(2,3,4-trimethoxyphenyl)methylpiperazine (CAS No. 101477-55-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:101477-55-8)Lomerizine
sfd18100
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:101477-55-8)Lomerizine in methanol
LE16099
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email